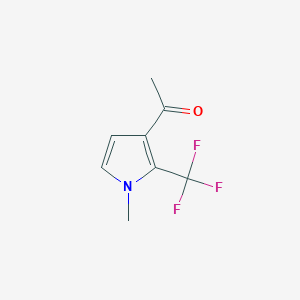
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a key role in the immune system, and CPI-444 has shown potential in cancer immunotherapy.
作用機序
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide works by inhibiting the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor leads to the suppression of the immune response in tumors, allowing them to evade the immune system. By inhibiting this receptor, this compound can enhance the activity of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor killing. This compound has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. In addition, this compound has been shown to reduce the production of cytokines that promote tumor growth.
実験室実験の利点と制限
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and there may be off-target effects that need to be considered. In addition, this compound may not be effective in all types of cancer, and further research is needed to identify which patients may benefit from this treatment.
将来の方向性
There are several future directions for research on 6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Another area of research is on combination therapies that can enhance the effectiveness of this compound. Finally, there is a need for further preclinical and clinical studies to fully understand the potential of this compound in cancer immunotherapy.
In conclusion, this compound is a small molecule inhibitor that has shown potential in cancer immunotherapy by targeting the adenosine A2A receptor. The synthesis of this compound involves a multi-step process, and it has been shown to have several biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be considered. Future research on this compound will focus on identifying biomarkers, combination therapies, and further preclinical and clinical studies to fully understand its potential in cancer immunotherapy.
合成法
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrimidine ring and the introduction of a cyclopropyl and fluoro substituent. The final step involves the coupling of the carboxamide group to the pyrimidine ring. The purity and yield of this compound can be improved through various purification techniques such as column chromatography.
科学的研究の応用
6-Cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide has been shown to have potential in cancer immunotherapy by inhibiting the adenosine A2A receptor. This receptor is known to play a role in suppressing the immune response in tumors, and this compound can help to reverse this effect. This compound has been tested in preclinical studies and has shown promising results in enhancing the activity of immune cells and reducing tumor growth. This compound is currently undergoing clinical trials for the treatment of various types of cancer.
特性
IUPAC Name |
6-cyclopropyl-N-(3-fluorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-10-2-1-3-11(6-10)18-14(19)13-7-12(9-4-5-9)16-8-17-13/h1-3,6-9H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAZQUQJLGJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2856280.png)
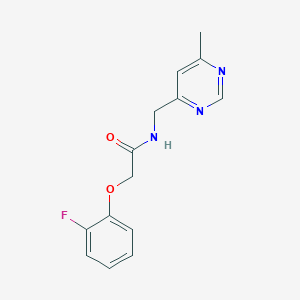
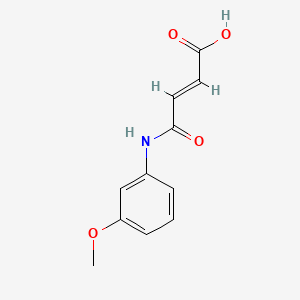

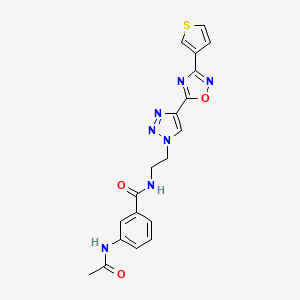
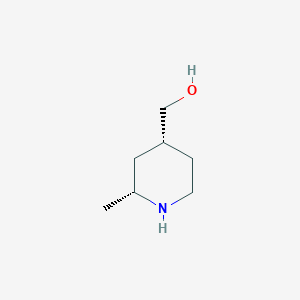
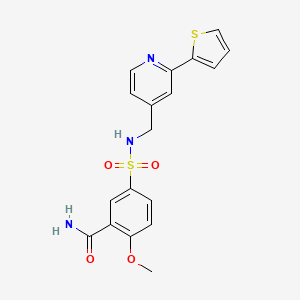
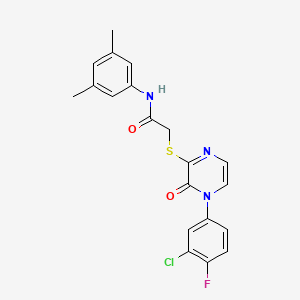
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2856293.png)
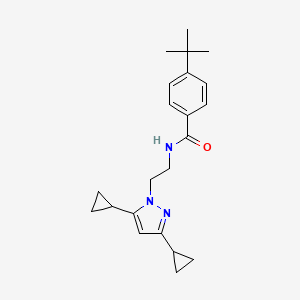
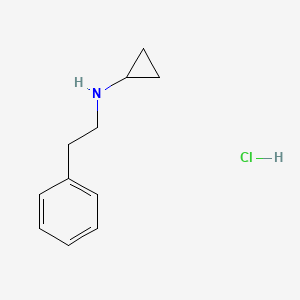

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)
